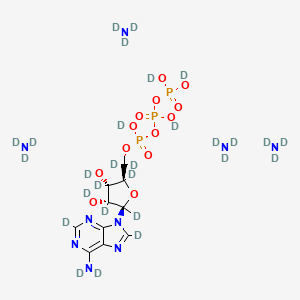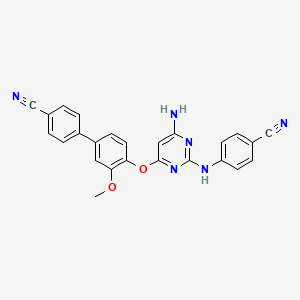
HIV-1 inhibitor-40
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 inhibitor-40 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is crucial for the integration of viral DNA into the host genome, a key step in the HIV-1 life cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-40 typically starts with commercially available methyl isonipecotate. The synthetic route involves a four-step process, including the formation of intermediate compounds through various chemical reactions . The reaction conditions often involve the use of palladium-catalyzed α-arylation protocols and subsequent coupling sequences to install specific functional groups .
Industrial Production Methods
For industrial production, the preparation method is optimized to achieve high reaction yields and purity. This involves using intermediate crystalline forms in subsequent reactions to ensure the final product’s yield and purity are relatively high .
Chemical Reactions Analysis
Types of Reactions
HIV-1 inhibitor-40 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or structural modifications .
Scientific Research Applications
HIV-1 inhibitor-40 has a wide range of scientific research applications, including:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: Helps in understanding the molecular interactions between the virus and host cells.
Medicine: Potential therapeutic agent for treating HIV-1 infections.
Industry: Used in the development of new antiviral drugs and formulations.
Mechanism of Action
HIV-1 inhibitor-40 exerts its effects by targeting the viral integrase enzyme. This enzyme is responsible for integrating viral DNA into the host genome, a critical step in the HIV-1 replication cycle. By inhibiting this enzyme, this compound prevents the integration of viral DNA, thereby blocking the replication of the virus .
Comparison with Similar Compounds
Similar Compounds
Raltegravir: An integrase strand transfer inhibitor used in antiretroviral therapy.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action.
Dolutegravir: Known for its high efficacy and low resistance profile.
Bictegravir: A newer integrase inhibitor with a favorable pharmacokinetic profile.
Cabotegravir: An injectable integrase inhibitor used for long-term treatment.
Uniqueness
HIV-1 inhibitor-40 is unique due to its novel chemical scaffold, which allows for chemical modifications to enhance its potency and selectivity. This makes it a promising candidate for future development of potent antiviral agents .
Properties
Molecular Formula |
C25H18N6O2 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
4-[4-[6-amino-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3-methoxyphenyl]benzonitrile |
InChI |
InChI=1S/C25H18N6O2/c1-32-22-12-19(18-6-2-16(14-26)3-7-18)8-11-21(22)33-24-13-23(28)30-25(31-24)29-20-9-4-17(15-27)5-10-20/h2-13H,1H3,(H3,28,29,30,31) |
InChI Key |
GHLSNPLVYIWBNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)OC3=NC(=NC(=C3)N)NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


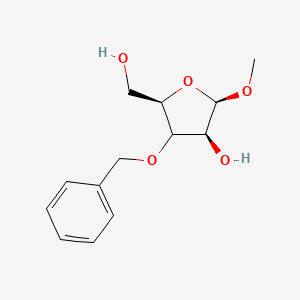
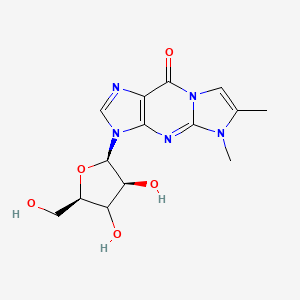
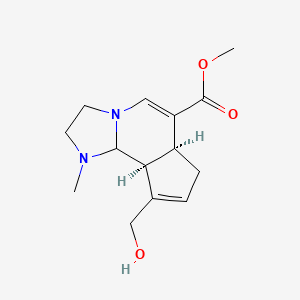
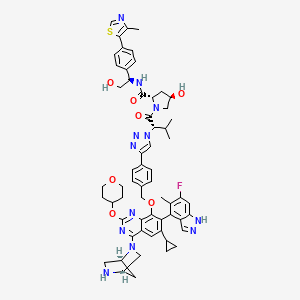
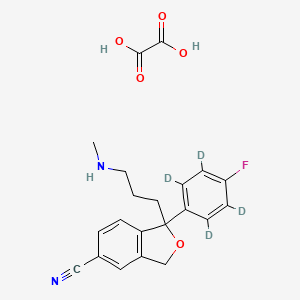
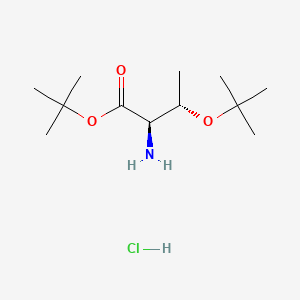
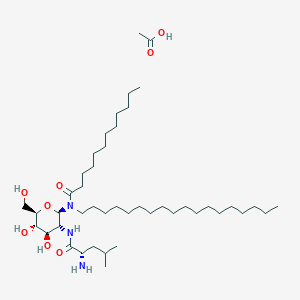


![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)

![2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid](/img/structure/B12405083.png)
